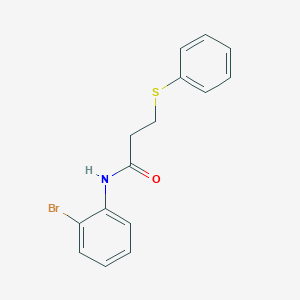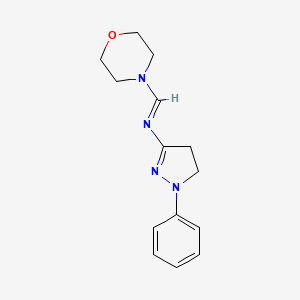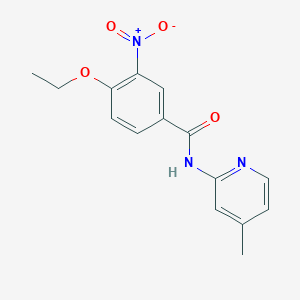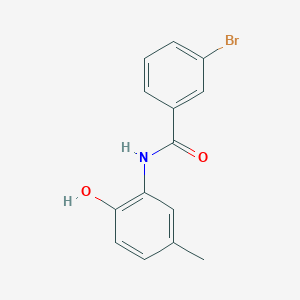
N-(2-bromophenyl)-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-3-(phenylthio)propanamide, commonly known as BPTP, is a chemical compound used in scientific research for its potential therapeutic properties. It belongs to the class of compounds known as arylamides and has been studied for its ability to modulate the activity of certain proteins in the body.
作用机制
BPTP works by binding to the active site of certain proteins and inhibiting their activity. Specifically, it has been shown to bind to the ATP-binding site of CK2 and inhibit its activity. This leads to a decrease in the phosphorylation of downstream targets of CK2, which can affect various cellular processes. BPTP has also been shown to bind to the DNA-binding domain of c-Myc and inhibit its transcriptional activity, leading to a decrease in the expression of genes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BPTP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPTP can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to decrease the expression of inflammatory cytokines in vitro and in vivo. In animal models, BPTP has been shown to have neuroprotective effects and improve cognitive function. Additionally, BPTP has been shown to have anti-tumor effects in vivo, making it a potential treatment for cancer.
实验室实验的优点和局限性
One advantage of using BPTP in scientific research is its high purity and availability. The synthesis method has been optimized for high yield and purity, making it easy to obtain for research purposes. Additionally, BPTP has been shown to have a high affinity for its target proteins, making it a potent inhibitor. However, one limitation of using BPTP is its potential off-target effects. Because it binds to the active site of certain proteins, it may also inhibit the activity of other proteins that share a similar active site. Additionally, BPTP may have different effects in different cell types, making it important to carefully consider the experimental design when using BPTP in research.
未来方向
There are several future directions for research on BPTP. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of BPTP in vivo and to identify potential side effects. Additionally, BPTP may have potential applications in neurological disorders, such as Alzheimer's disease, where it has been shown to have neuroprotective effects. Further studies are needed to determine the mechanism of action of BPTP in these diseases and to identify potential therapeutic targets. Finally, BPTP may have potential applications in inflammation and autoimmune diseases, where it has been shown to have anti-inflammatory properties. Further studies are needed to determine the efficacy of BPTP in vivo and to identify potential side effects.
合成方法
The synthesis of BPTP involves the reaction of 2-bromobenzoyl chloride with thiophenol in the presence of a base, followed by the reaction of the resulting product with 3-chloropropionyl chloride. The final product is obtained through a purification process using column chromatography. This method has been optimized for high yield and purity, making BPTP readily available for scientific research.
科学研究应用
BPTP has been studied for its potential therapeutic properties in various diseases, including cancer, neurological disorders, and inflammation. It has been shown to inhibit the activity of certain proteins, such as the oncogenic protein c-Myc, which is overexpressed in many types of cancer. BPTP has also been studied for its ability to modulate the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and differentiation. Additionally, BPTP has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
属性
IUPAC Name |
N-(2-bromophenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-13-8-4-5-9-14(13)17-15(18)10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGINKGIODXBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788425 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5813840.png)
![1-{3-[(4-methoxyphenoxy)methyl]benzoyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5813841.png)



![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5813858.png)
![2-(isopropylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5813865.png)
![N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5813870.png)
![(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5813873.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzamide](/img/structure/B5813884.png)
![N-(3,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5813885.png)
![2-(4-chlorophenyl)-N-{4-[(methylamino)sulfonyl]phenyl}acetamide](/img/structure/B5813890.png)
![3-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5813909.png)
